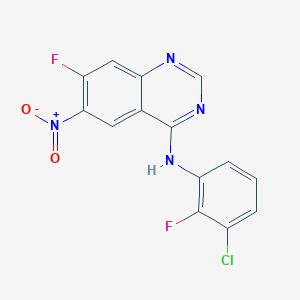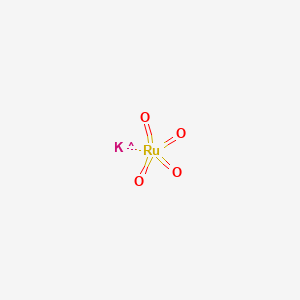
1-(5-Bromo-3-pyridinyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-3-pyridinyl)-4-piperidinol is a chemical compound with the molecular formula C10H13BrN2O It is a derivative of pyridine and piperidine, featuring a bromine atom at the 5-position of the pyridine ring and a hydroxyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-pyridinyl)-4-piperidinol typically involves the bromination of 3-pyridinol followed by a reaction with piperidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-3-pyridinyl)-4-piperidinol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-pyridinol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 1-(5-Bromo-3-pyridinyl)-4-piperidinone.
Reduction: Formation of 1-(3-pyridinyl)-4-piperidinol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-3-pyridinyl)-4-piperidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-3-pyridinyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Bromo-3-pyridinyl)piperazine
- 1-(5-Bromo-3-pyridinyl)-4-methylpiperazine
- (5-Bromo-3-pyridinyl)-[4-(1-pyrrolidinyl)-1-piperidinyl]methanone
Uniqueness
1-(5-Bromo-3-pyridinyl)-4-piperidinol is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H13BrN2O |
|---|---|
Peso molecular |
257.13 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-3-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H13BrN2O/c11-8-5-9(7-12-6-8)13-3-1-10(14)2-4-13/h5-7,10,14H,1-4H2 |
Clave InChI |
FEJPXWNTQRMXDV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


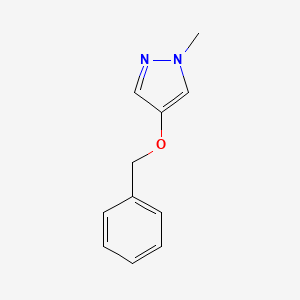
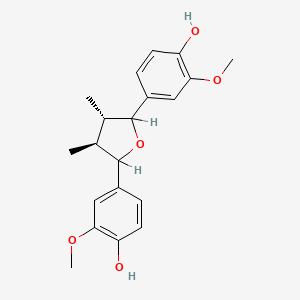
![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)
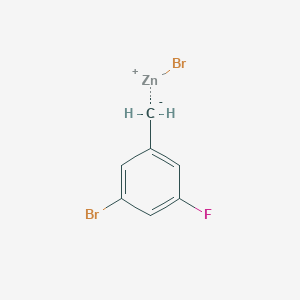
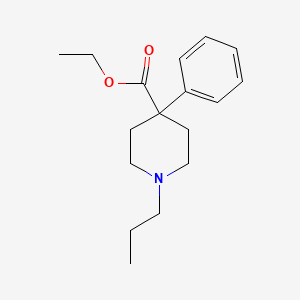
![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)
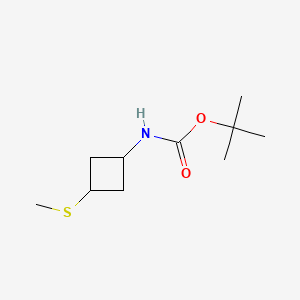
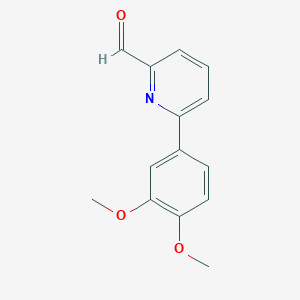

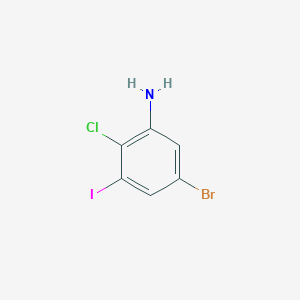
![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)
